2,3-Dibromo-4,5-dimethylthiophene
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Overview
Description
2,3-Dibromo-4,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two bromine atoms and two methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4,5-dimethylthiophene typically involves the bromination of 4,5-dimethylthiophene. This can be achieved by reacting 4,5-dimethylthiophene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups such as alkyl, aryl, or amino groups using suitable reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of hydrogenated thiophene derivatives.
Scientific Research Applications
2,3-Dibromo-4,5-dimethylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,5-dimethylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2,5-Dibromo-3,4-dimethylthiophene
Uniqueness
2,3-Dibromo-4,5-dimethylthiophene is unique due to the specific positioning of the bromine atoms and methyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C6H6Br2S |
---|---|
Molecular Weight |
269.99 g/mol |
IUPAC Name |
2,3-dibromo-4,5-dimethylthiophene |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3 |
InChI Key |
DXFXGRVYBZPQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C |
Origin of Product |
United States |
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